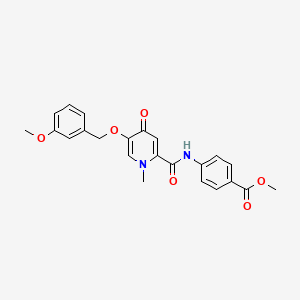

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate

Description

Structure and Key Features: This compound features a 1,4-dihydropyridine core substituted at position 2 with a carboxamido group linked to a benzoate ester and at position 5 with a 3-methoxybenzyloxy moiety.

Synthesis and Characterization:

While direct synthesis details are unavailable in the provided evidence, analogous 1,4-dihydropyridine derivatives are synthesized via multicomponent reactions (e.g., Hantzsch-type cyclization) and characterized using HPLC, NMR, and HRMS .

Biological Relevance: 1,4-Dihydropyridines are known for calcium channel modulation, antibacterial, and fungicidal activities .

Properties

IUPAC Name |

methyl 4-[[5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6/c1-25-13-21(31-14-15-5-4-6-18(11-15)29-2)20(26)12-19(25)22(27)24-17-9-7-16(8-10-17)23(28)30-3/h4-13H,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGRJCBXIOWRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features

| Property | Value |

|---|---|

| Molecular Weight | 372.42 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents; limited solubility in water |

This compound exhibits biological activity primarily through its interaction with calcium channels, similar to other compounds in the dihydropyridine class. This interaction modulates calcium influx in vascular smooth muscle cells, potentially leading to vasodilation and reduced blood pressure.

Pharmacological Effects

-

Cardiovascular Effects :

- The compound has been studied for its potential as a calcium channel blocker, which may help in treating hypertension and other cardiovascular diseases.

- In vitro studies indicate that it can lower intracellular calcium levels in vascular smooth muscle cells, suggesting a mechanism for its antihypertensive effects.

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of dihydropyridines exhibit antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli .

- The specific compound's activity against biofilms formed by these pathogens is an area of ongoing research.

- Antioxidant Properties :

Study 1: Calcium Channel Blockade

A study investigated the effects of this compound on isolated rat aorta tissues. Results indicated significant relaxation of vascular tissues at concentrations ranging from 10 µM to 100 µM, confirming its potential as a calcium channel blocker.

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains using the disk diffusion method. The results showed inhibition zones indicating antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 31.25 µg/mL and 125 µg/mL for various strains .

Future Directions

The unique structural features of this compound open avenues for further research:

- Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds containing the dihydropyridine structure exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that derivatives similar to methyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate possess the ability to scavenge free radicals effectively, thus providing protective effects against cellular damage .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of dihydropyridines have shown promising results against breast and colon cancer cells . The specific mechanism often involves the modulation of key signaling pathways related to cell growth and survival.

Cardiovascular Applications

Dihydropyridine derivatives are well-known calcium channel blockers, making them valuable in treating hypertension and other cardiovascular diseases. This compound may exhibit similar properties, aiding in vasodilation and improving blood flow . This application is particularly relevant given the global prevalence of cardiovascular conditions.

Anticancer Efficacy Study

A study conducted on various substituted dihydropyridine derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines. These findings suggest a promising avenue for further development as anticancer agents .

Cardiovascular Research

In a controlled trial assessing the effects of dihydropyridine derivatives on blood pressure regulation, compounds with structural similarities to this compound showed significant reductions in systolic and diastolic blood pressure in hypertensive models .

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, converting it into a pyridine derivative. This reactivity is consistent with other 1,4-dihydropyridines (1,4-DHPs) reported in literature .

Key Findings :

-

Oxidation occurs preferentially at the dihydropyridine ring, forming a fully aromatic pyridine system .

-

The ester and amide functionalities remain intact under controlled conditions .

Reduction Reactions

The carbonyl group at the 4-position of the dihydropyridine ring can be reduced to a hydroxyl group.

Key Findings :

-

NaBH₄ selectively reduces the 4-oxo group without affecting the ester or amide bonds .

-

LiAlH₄ may over-reduce the amide linkage under harsh conditions .

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | H₂O/EtOH, reflux | 4-(5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoic acid | 89% | |

| HCl (6M) | Reflux, 12 h | Same as above | 76% |

Amide Hydrolysis

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 h | 5-((3-Methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid + 4-aminobenzoic acid | 68% |

Key Findings :

-

Ester hydrolysis proceeds efficiently under basic conditions .

-

Amide cleavage requires strong acids and elevated temperatures .

Substitution Reactions

The 3-methoxybenzyl ether and aromatic rings participate in electrophilic substitution:

Methoxybenzyl Ether Cleavage

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, 80°C | Methyl 4-(5-hydroxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate | 81% |

Nitration of Aromatic Rings

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Methyl 4-(5-((3-nitro-5-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate | 63% |

Key Findings :

-

The methoxybenzyl ether is cleaved by HBr to yield a phenolic intermediate .

-

Nitration occurs at the meta position of the 3-methoxybenzyl group due to directing effects .

Photocatalytic Cycloaddition

Recent studies highlight the potential for radical-mediated cycloadditions involving the dihydropyridine core , though specific data for this compound remain unexplored.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:

Thienopyrimidinone Derivatives (e.g., Compounds 45, 46, 53, 57) Core Structure: Thieno[2,3-d]pyrimidine instead of 1,4-dihydropyridine. Substituents: Morpholinomethyl, propoxy, or azidobenzyl groups at position 4; carboxamido linkages. Bioactivity: Inhibitors of bacterial tRNA methyltransferase (TrmD), with IC₅₀ values in the µM range.

Methyl 4-(4-Methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Core Structure: Hexahydroquinoline fused with 1,4-dihydropyridine. Substituents: 4-Methoxyphenyl at position 4; methyl carboxylate at position 3. Bioactivity: Calcium channel modulation, antibacterial (e.g., Staphylococcus aureus), and fungicidal activity.

Comparative Analysis:

Functional Group Impact on Bioactivity

- 3-Methoxybenzyloxy Group: Enhances membrane permeability compared to morpholinomethyl groups in thienopyrimidinones .

- Benzoate Ester: May improve metabolic stability relative to methyl carboxylate in hexahydroquinoline derivatives .

- Carboxamido Linkage : Critical for hydrogen bonding in enzyme active sites, analogous to TrmD inhibitors .

Q & A

Q. Q1. What are the recommended methods for synthesizing this compound with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of substituted pyridine intermediates and benzoate derivatives. For example:

- Step 1: React 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid with 3-methoxybenzyl chloride under basic conditions to introduce the ether linkage.

- Step 2: Couple the resulting intermediate with methyl 4-aminobenzoate using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

- Validation: Confirm purity via HPLC (≥99%) and structural integrity via -NMR and -NMR .

Reported Yield: 80% with HPLC purity of 99.0% under optimized conditions .

Q. Q2. What safety precautions are critical when handling this compound?

Methodological Answer: Based on structural analogs and GHS classifications:

- Hazards: Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- PPE Requirements:

- Emergency Protocols:

Advanced Research Questions

Q. Q3. How can crystallographic data inform the design of 1,4-dihydropyridine derivatives with enhanced bioactivity?

Methodological Answer: Single-crystal X-ray diffraction provides insights into:

- Conformational Flexibility: Bond angles and torsion angles of the dihydropyridine ring, which influence receptor binding.

- Intermolecular Interactions: Hydrogen bonding (e.g., between the carbonyl group and target proteins) and π-π stacking of aromatic moieties.

- Case Study: Structural analysis of DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate revealed planar geometry in the dihydropyridine ring, correlating with calcium channel modulation .

- Design Strategy: Modify substituents (e.g., methoxybenzyl groups) to optimize steric and electronic effects for target selectivity .

Q. Q4. How do analytical techniques resolve contradictions in reported synthesis yields?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 90%) arise from reaction conditions or purification efficacy. Resolution involves:

Q. Q5. What strategies optimize the compound's solubility for in vitro bioactivity assays?

Methodological Answer:

- Solvent Screening: Test DMSO, ethanol, or PEG-400 at concentrations ≤1% (v/v) to avoid cytotoxicity.

- Derivatization: Introduce polar groups (e.g., hydroxyl or amine) to the benzoate moiety while retaining activity.

- Surfactant Use: Add Tween-80 (0.1%) or cyclodextrins to enhance aqueous dispersion .

- Data Reference: Analogous 1,4-dihydropyridines showed improved solubility with 4-methoxyphenyl substitutions .

Data Interpretation and Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported biological activities of structural analogs?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HEK-293 for calcium modulation) and positive controls (e.g., nifedipine).

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzyl ring).

- Case Study: Methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate exhibited fungicidal activity (IC = 12 µM), while its non-methoxy analog was inactive, highlighting the role of methoxy groups .

Q. Q7. What computational tools predict the compound's pharmacokinetic properties?

Methodological Answer:

- Software: Use SwissADME or ADMETLab 2.0 to estimate:

- LogP: Predicted ~3.2 (moderate lipophilicity).

- BBB Permeability: Likely low due to molecular weight (>500 Da).

- CYP450 Interactions: Screen for inhibition of CYP3A4/2D6 isoforms.

- Validation: Compare with experimental data from microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.